molecular formula C12H10O4 B2996679 (2E)-3-(7-methoxy-1-benzofuran-2-yl)-2-propenoic acid CAS No. 164297-54-5

(2E)-3-(7-methoxy-1-benzofuran-2-yl)-2-propenoic acid

Cat. No.: B2996679
CAS No.: 164297-54-5
M. Wt: 218.208
InChI Key: CUNXGNXQIAHKMK-AATRIKPKSA-N
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Description

(2E)-3-(7-methoxy-1-benzofuran-2-yl)-2-propenoic acid: is a chemical compound that belongs to the class of benzofuran derivatives. . The structure of this compound includes a benzofuran ring, which is fused with a methoxy group and a propenoic acid moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for constructing the benzofuran ring is through a free radical cyclization cascade, which allows for the formation of complex polycyclic benzofuran compounds with high yield and fewer side reactions . Another method involves proton quantum tunneling, which also provides high yield and is conducive to the construction of complex benzofuran ring systems .

Industrial Production Methods: Industrial production of benzofuran derivatives, including (2E)-3-(7-methoxy-1-benzofuran-2-yl)-2-propenoic acid, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions: (2E)-3-(7-methoxy-1-benzofuran-2-yl)-2-propenoic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the methoxy group and the propenoic acid moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, (2E)-3-(7-methoxy-1-benzofuran-2-yl)-2-propenoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: Benzofuran derivatives, including this compound, have shown significant biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are being investigated for their potential use in developing new therapeutic agents for various diseases.

Industry: In the industrial sector, benzofuran derivatives are used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Their diverse biological activities make them valuable for various applications .

Mechanism of Action

The mechanism of action of (2E)-3-(7-methoxy-1-benzofuran-2-yl)-2-propenoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring and the methoxy group play crucial roles in its biological activity. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity and leading to the desired therapeutic outcomes .

Comparison with Similar Compounds

Uniqueness: (2E)-3-(7-methoxy-1-benzofuran-2-yl)-2-propenoic acid is unique due to its specific structure, which includes a methoxy group and a propenoic acid moiety.

Properties

IUPAC Name

(E)-3-(7-methoxy-1-benzofuran-2-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-15-10-4-2-3-8-7-9(16-12(8)10)5-6-11(13)14/h2-7H,1H3,(H,13,14)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNXGNXQIAHKMK-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1OC(=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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